Novec® HFE-71DA Engineered Fluid
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Overview
Description
Novec® HFE-71DA Engineered Fluid is a hydrofluoroether-based solvent developed by 3M. It is a clear, colorless liquid that is primarily used for cleaning, rinsing, and drying applications. The fluid is composed of methyl nonafluorobutyl ether, trans-1,2-dichloroethylene, and ethanol. It is known for its favorable environmental properties, including zero ozone depletion potential and low global warming potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Novec® HFE-71DA involves the synthesis of its primary components:
Methyl Nonafluorobutyl Ether (C4F9OCH3): This compound is synthesized through the reaction of nonafluorobutyl iodide with methanol in the presence of a base.
Trans-1,2-Dichloroethylene (t-DCE): This compound is produced by the dehydrochlorination of 1,2-dichloroethane using a strong base.
Ethanol: Ethanol is typically produced through the fermentation of sugars by yeast or through the hydration of ethylene.
Industrial Production Methods: The industrial production of Novec® HFE-71DA involves the azeotropic distillation of the three components to form a stable mixture. The azeotropic nature of the mixture ensures that the vapor and liquid phases have the same composition, maintaining the stability of the fluid during use .
Types of Reactions:
Oxidation: Novec® HFE-71DA can undergo oxidation reactions, particularly the ethanol component, which can be oxidized to acetaldehyde and acetic acid.
Reduction: The trans-1,2-dichloroethylene component can undergo reduction reactions to form ethylene.
Substitution: The methyl nonafluorobutyl ether component can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.
Major Products Formed:
Oxidation: Acetaldehyde, acetic acid.
Reduction: Ethylene.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Novec® HFE-71DA is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent for cleaning and degreasing applications, particularly in the removal of flux residues and oils from electronic components.
Biology: Its low toxicity and non-flammability make it suitable for use in biological research, particularly in the cleaning of laboratory equipment.
Medicine: It is used in the cleaning and sterilization of medical devices due to its ability to remove contaminants without leaving residues.
Mechanism of Action
The mechanism of action of Novec® HFE-71DA involves its ability to dissolve and remove contaminants through its solvent properties. The methyl nonafluorobutyl ether component provides excellent solvency for non-polar contaminants, while the trans-1,2-dichloroethylene and ethanol components enhance the removal of polar contaminants. The azeotropic nature of the mixture ensures that the composition remains constant during use, providing consistent cleaning performance .
Comparison with Similar Compounds
Novec® HFE-71DA is unique due to its combination of environmental and performance properties. Similar compounds include:
Freon® TE: A chlorofluorocarbon-based solvent with higher ozone depletion potential.
Gensolv® 2004: A hydrochlorofluorocarbon-based solvent with higher global warming potential.
AK-225 AES: A hydrochlorofluorocarbon-based solvent with moderate ozone depletion potential.
4310-SMT: A hydrofluorocarbon-based solvent with higher global warming potential.
Compared to these compounds, Novec® HFE-71DA offers a more environmentally friendly option with zero ozone depletion potential and lower global warming potential .
Properties
Molecular Formula |
C14H16Cl2F18O3 |
---|---|
Molecular Weight |
645.1 g/mol |
IUPAC Name |
1,2-dichloroethane;2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane;ethanol;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane |
InChI |
InChI=1S/2C5H3F9O.C2H4Cl2.C2H6O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;1-15-5(13,14)2(6,3(7,8)9)4(10,11)12;3-1-2-4;1-2-3/h2*1H3;1-2H2;3H,2H2,1H3 |
InChI Key |
OPPQDZPMQWJGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCO.COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(CCl)Cl |
Origin of Product |
United States |
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